3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride
Description
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride (CAS RN: 1423032-08-9) is a synthetic organic compound featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions, a propan-1-one backbone, and an amino group at the 3-position. Its hydrochloride salt form enhances stability and solubility, making it a critical intermediate in pharmaceutical synthesis . Produced by manufacturers such as Enamine Ltd. and MolCore, it is utilized in high-purity active pharmaceutical ingredient (API) development under ISO-certified processes .
Properties
IUPAC Name |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAYDUFIPAJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with a suitable aminopropanone derivative under controlled conditions . The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and appropriate solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of secondary amines.
Substitution: Substituted derivatives where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as an intermediate in the synthesis of more complex molecules .
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Investigated for potential therapeutic applications, although specific uses in medicine are not well-documented .
Industry:
Mechanism of Action
The exact mechanism of action for 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride is not well-documented. it is believed to interact with various molecular targets, potentially affecting biochemical pathways. The compound’s effects are likely mediated through its interactions with enzymes and other proteins .
Comparison with Similar Compounds
(a) 4-(2-Chloroethyl)morpholine Hydrochloride
(b) Target Compound vs. Non-Dimethyl Morpholine Analogs
- Lipophilicity : The 2,6-dimethyl groups in the target compound enhance lipophilicity compared to unsubstituted morpholine derivatives, improving membrane permeability in drug candidates .
Amino-Propanone Derivatives
(a) 3-Amino-1-(2,4-Dichlorophenyl)propan-1-one Hydrochloride
- Structure : Propan-1-one backbone with a dichlorophenyl substituent (CAS: 948595-84-4).
- Molecular Formula: C₉H₁₀Cl₃NO (MW: 254.54).
- Key Differences :
- Dichlorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.
- Higher molecular weight (254.54 vs. ~300 for the target compound) due to chlorine atoms.
- Application : Likely used in halogenated drug intermediates .
Cyclic Ketone Derivatives
(a) 1-(2-Methyl-5-Isopropylcyclohex-2-enyl)propan-1-one
- Structure : Cyclohexene ring with methyl and isopropyl groups (CAS: 31375-17-4).
- Molecular Formula : C₁₃H₂₂O (MW: 194.32).
- Key Differences: Cyclic ketone structure imparts volatility and lower solubility compared to the target compound’s hydrophilic morpholine ring. Applications in fragrances (e.g., neroli-like notes) due to volatile properties .
Comparative Data Table
Research Findings and Implications
- Solubility : Hydrochloride salt formation improves aqueous solubility, a critical factor for bioavailability in drug formulations .
- Reactivity : The dichlorophenyl analog’s electron-withdrawing groups may favor electrophilic aromatic substitution, whereas the target compound’s morpholine ring supports hydrogen bonding .
Biological Activity
Introduction
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. With its unique structural features, this compound exhibits potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₁₈N₂O₂•HCl
- Molecular Weight : 222.71 g/mol
- IUPAC Name : 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one; hydrochloride
The biological activity of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity and affect biochemical pathways by binding to specific sites on proteins. However, detailed mechanistic studies are still limited.
Antioxidant Properties
Recent studies have indicated that compounds structurally related to 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride exhibit significant antioxidant activity. This is crucial for potential therapeutic applications in oxidative stress-related diseases. The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.
Anticancer Activity
Research has suggested that 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride may possess anticancer properties. For instance, it has been investigated for its effects on cell proliferation and apoptosis in various cancer cell lines. The compound's interaction with DNA damage response pathways could enhance its efficacy as an anticancer agent by sensitizing tumor cells to chemotherapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-1-morpholin-4-yl-propan-1-one | Lacks dimethyl groups | Lower reactivity |
| 3-Amino-1-(2R,6S)-2,6-dimethylmorpholin-4-yl)propan-1-one | Similar morpholine structure | Comparable antioxidant activity |
The unique structural configuration of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride contributes to its distinct biological activities compared to similar compounds.
Study on Antioxidant Activity
A study conducted by researchers demonstrated that derivatives of this compound exhibited significant glutathione peroxidase-like activity, indicating robust antioxidant potential. In vitro assays showed that these compounds effectively inhibited lipid peroxidation in rat brain homogenates, suggesting their potential use in neuroprotective therapies .
Investigation of Anticancer Effects
Another investigation focused on the anticancer properties of the compound in various human tumor cell lines. The results indicated that treatment with 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride led to a marked reduction in cell viability and induced apoptosis through the activation of caspase pathways . These findings highlight the compound's potential as a therapeutic agent in oncology.
Q & A
Q. What are the key considerations for synthesizing 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride with high enantiomeric purity?
The synthesis of this chiral compound requires careful stereochemical control. The morpholine ring’s 2,6-dimethyl configuration introduces steric and electronic constraints, necessitating enantioselective methods such as asymmetric catalysis or chiral resolution. Evidence from similar morpholine derivatives (e.g., Eperison Hydrochloride) highlights the use of chiral auxiliaries or enantiomerically pure starting materials to minimize racemization during amide coupling or ketone formation steps . Reaction monitoring via chiral HPLC or polarimetry is critical to verify enantiomeric excess (ee) >98%, as impurities in stereochemistry can drastically alter pharmacological or crystallographic properties .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR can confirm the morpholine ring’s substitution pattern (2,6-dimethyl groups) and the propan-1-one backbone. DEPT-135 and 2D-COSY experiments resolve overlapping signals from methyl groups and amine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO) and detects isotopic patterns consistent with chlorine .
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection identifies UV-active impurities. Gradient elution using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) optimizes peak resolution .
Q. What solvents and conditions are optimal for recrystallization to obtain high-purity samples?
Recrystallization from polar aprotic solvents (e.g., ethanol or acetone) with gradual cooling enhances crystal lattice formation. For hydrochloride salts, adding equimolar HCl during crystallization prevents salt dissociation. Evidence from pharmaceutical standards suggests that slow evaporation at 4°C yields crystals suitable for X-ray diffraction, minimizing solvent inclusion defects .
Advanced Research Questions
Q. How can SHELXL be applied to resolve crystallographic ambiguities in this compound’s structure?
SHELXL is critical for refining high-resolution crystal structures. Key steps include:
- Twinning Analysis : Use the TWIN command to detect and model twinned data, common in morpholine derivatives due to pseudo-symmetry .
- Hydrogen Bonding Networks : Restraints (e.g., DFIX) ensure accurate placement of amine and chloride ions. The 2,6-dimethyl groups’ steric effects are modeled using ISOR and DELU constraints to prevent overfitting .
- Disorder Modeling : For flexible morpholine rings, PART instructions partition disordered atoms, with SUMP to validate occupancy ratios .
Q. What strategies are recommended for analyzing potential impurities or degradation products in this compound?
Impurity profiling follows ICH guidelines:
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, thermal stress) and analyze via LC-MS. For example, oxidation with HO may produce N-oxide derivatives, detectable via m/z shifts .
- Reference Standards : Use pharmacopeial impurity standards (e.g., EP/JP monographs) to calibrate HPLC methods. Spiking experiments with structurally related impurities (e.g., des-methyl analogs) validate method specificity .
- QbD Approach : Design-of-experiments (DoE) optimizes chromatographic parameters (column temperature, pH) to separate co-eluting impurities .
Q. How does the presence of the 2,6-dimethylmorpholine moiety influence the compound’s conformational stability under varying pH conditions?
The 2,6-dimethyl groups impose chair conformation rigidity on the morpholine ring, reducing puckering flexibility. This stabilizes the compound’s tertiary amine against protonation at physiological pH (7.4), as shown in similar analogs like Bupropion Hydrochloride . However, under acidic conditions (pH <3), the amine protonates, increasing aqueous solubility but risking salt dissociation. Stability studies using NMR or XRD under controlled pH (1–10) reveal conformational changes, with degradation pathways mapped via Arrhenius kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
